7-Methoxybenzo[d]isoxazol-5-amine

Medicinal chemistry Physicochemical profiling Lead optimization

7-Methoxybenzo[d]isoxazol-5-amine (IUPAC: 7-methoxy-1,2-benzoxazol-5-amine; molecular formula C₈H₈N₂O₂; MW 164.16 g/mol) is a benzannulated isoxazole building block bearing a primary amine at position 5 and a methoxy substituent at position 7 of the fused benzene ring. The compound belongs to the benzo[d]isoxazole family, a privileged scaffold in medicinal chemistry that has yielded clinical agents including the antipsychotic risperidone and its active metabolite paliperidone.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12975319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxybenzo[d]isoxazol-5-amine
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1ON=C2)N
InChIInChI=1S/C8H8N2O2/c1-11-7-3-6(9)2-5-4-10-12-8(5)7/h2-4H,9H2,1H3
InChIKeyWDKIBYJJFJWZMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxybenzo[d]isoxazol-5-amine (CAS 1360962-36-2): Procurement-Relevant Structural and Physicochemical Baseline


7-Methoxybenzo[d]isoxazol-5-amine (IUPAC: 7-methoxy-1,2-benzoxazol-5-amine; molecular formula C₈H₈N₂O₂; MW 164.16 g/mol) is a benzannulated isoxazole building block bearing a primary amine at position 5 and a methoxy substituent at position 7 of the fused benzene ring [1]. The compound belongs to the benzo[d]isoxazole family, a privileged scaffold in medicinal chemistry that has yielded clinical agents including the antipsychotic risperidone and its active metabolite paliperidone [2]. Unlike its des-methoxy parent benzo[d]isoxazol-5-amine (CAS 239097-74-6, MW 134.14), the 7-methoxy substitution introduces an additional hydrogen bond acceptor, increases topological polar surface area (TPSA) from 52.1 Ų to 61.3 Ų, and adds one rotatable bond, collectively altering both computed physicochemical properties and synthetic derivatization potential [1][3]. The compound is supplied exclusively for research purposes and is not intended for therapeutic or veterinary use .

Why Benzoisoxazole Building Blocks Cannot Be Interchanged: The Case for 7-Methoxybenzo[d]isoxazol-5-amine Selection


Within the C₈H₈N₂O₂ isomeric space alone, at least five distinct regioisomeric aminomethoxybenzisoxazoles exist, each with unique computed physicochemical signatures that preclude casual interchange. The 5-amine/7-methoxy substitution pattern of the target compound yields an XLogP3 of 1.0, while its 3-amine positional isomer (7-methoxybenzo[d]isoxazol-3-amine, CAS 89976-74-9) registers an XLogP3 of 1.3 — a 0.3 log unit difference that reflects altered hydrogen-bonding geometry between the amine and the isoxazole ring nitrogen [1][2]. Furthermore, the presence of the methoxy group distinguishes this compound from the parent benzo[d]isoxazol-5-amine by adding one hydrogen bond acceptor (4 vs. 3), increasing TPSA by 17.7%, and adding 30.02 Da molecular weight — factors that directly impact solubility, membrane permeability predictions, and stoichiometric calculations in parallel synthesis workflows [1][3]. In fragment-based drug discovery and scaffold-hopping campaigns where the 5-amine serves as a derivatization handle, even a single-position shift of the amine (5→3) or methoxy (7→6 or 7→4) redirects the vector of elaborated substituents and can abolish target engagement [4].

Quantitative Differentiation Evidence for 7-Methoxybenzo[d]isoxazol-5-amine Against Structural Analogs


Computed Lipophilicity (XLogP3): 5-Amine Isomer Is 23% More Hydrophilic Than the 3-Amine Positional Isomer

The computed partition coefficient (XLogP3) of 7-methoxybenzo[d]isoxazol-5-amine is 1.0, indicating lower lipophilicity compared to its positional isomer 7-methoxybenzo[d]isoxazol-3-amine, which has an XLogP3 of 1.3 [1][2]. Both values were computed using the XLogP3 3.0 algorithm within PubChem 2021.05.07 release, ensuring algorithmic consistency for cross-compound comparison [1][2]. The ΔXLogP3 of 0.3 log units corresponds to an approximately 2-fold difference in the octanol/water partition coefficient, reflecting the differential capacity of the 5-amine to engage in intramolecular hydrogen bonding with the adjacent isoxazole oxygen versus the 3-amine's interaction with the ring nitrogen.

Medicinal chemistry Physicochemical profiling Lead optimization

Topological Polar Surface Area (TPSA): 7-Methoxy Substitution Increases TPSA by 17.7% Versus the Unsubstituted Parent

7-Methoxybenzo[d]isoxazol-5-amine exhibits a computed TPSA of 61.3 Ų, compared to 52.1 Ų for the parent compound benzo[d]isoxazol-5-amine (CAS 239097-74-6) [1][2]. This 9.2 Ų increase (+17.7%) arises exclusively from the methoxy oxygen atom at position 7, which contributes additional polar surface without adding hydrogen bond donor capacity (both compounds retain a single HBD from the primary amine) [1][2]. The TPSA of 61.3 Ų remains below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, positioning this compound favorably within drug-like chemical space [3].

Drug-likeness prediction ADME profiling Fragment-based drug discovery

Molecular Weight and Rotatable Bond Differential: Stoichiometric Impact for Parallel Synthesis Workflows

The molecular weight of 7-methoxybenzo[d]isoxazol-5-amine (164.16 g/mol) is 30.02 Da higher than the unsubstituted parent benzo[d]isoxazol-5-amine (134.14 g/mol), attributable to the methoxy group (−OCH₃, formula mass 31.03) replacing a hydrogen atom [1][2]. This 22.4% mass increase must be accounted for in stoichiometric calculations for amide coupling, reductive amination, or urea formation reactions where the 5-amine serves as the nucleophilic handle. The target compound also possesses one rotatable bond (the methoxy C−O bond), compared to zero rotatable bonds in the parent — a difference that affects conformational sampling in docking studies and computed entropy contributions to binding free energy [1][2].

Parallel synthesis Building block procurement Library design

Class-Level Evidence: The Benzo[d]isoxazol-5-amine Scaffold Is a Validated Core for Bromodomain and Epigenetic Inhibitor Discovery

Although 7-methoxybenzo[d]isoxazol-5-amine itself has not been the subject of published target-engagement studies, the benzo[d]isoxazol-5-amine scaffold into which it falls has been extensively validated. Hu et al. (2019) reported that N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives achieved IC₅₀ values of 1.88 μM (compound 11d) and 2.53 μM (compound 11h) against the TRIM24 bromodomain in an Alphascreen assay [1]. In a distinct program targeting BRD4, N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives demonstrated potent BRD4 binding with ΔTm values exceeding 6 °C in thermal shift assays; lead compounds 11h and 11r inhibited MV4-11 acute myeloid leukemia cell proliferation with IC₅₀ values of 0.78 μM and 0.87 μM, respectively [2]. The 5-amine position is the conserved derivatization vector in both series, establishing that compounds bearing this substitution pattern — including 7-methoxybenzo[d]isoxazol-5-amine — occupy a chemically enabled region of bromodomain-targeting chemical space [1][2].

Epigenetics Bromodomain inhibition TRIM24 BRD4 Oncology

Optimal Application Scenarios for 7-Methoxybenzo[d]isoxazol-5-amine Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Requiring CNS-Physicochemical-Compliant Amino-Heterocycle Building Blocks

With a computed TPSA of 61.3 Ų (well below the 90 Ų CNS permeability threshold) and an XLogP3 of 1.0, 7-methoxybenzo[d]isoxazol-5-amine is preferentially suited over its 3-amine isomer (XLogP3 = 1.3) for fragment libraries targeting CNS-exposed bromodomains or neurotransmitter receptors. The 5-amine provides a synthetically accessible vector for amide coupling or sulfonamide formation — the same derivatization chemistry that yielded potent BRD4 inhibitors (cellular IC₅₀ = 0.78 μM) from the 3-ethyl-benzo[d]isoxazol-5-amine scaffold [1]. The TPSA differential of 61.3 vs. 52.1 Ų versus the des-methoxy parent also provides finer granularity for fragment library property binning [2].

Parallel Synthesis of TRIM24/BRD4 Bromodomain-Focused Compound Libraries via 5-Amine Derivatization

The 5-amine position of 7-methoxybenzo[d]isoxazol-5-amine serves as the identical derivatization vector employed in the TRIM24 inhibitor series (N-benzyl elaboration yielding IC₅₀ = 1.88–2.53 μM) and the BRD4 sulfonamide series (IC₅₀ = 0.78–0.87 μM in MV4-11 cells) [1]. For medicinal chemistry groups prosecuting bromodomain targets, this compound offers a 5-amine handle for diversification while the 7-methoxy group provides a metabolically stable substituent that modulates lipophilicity without introducing a metabolic soft spot — a key advantage over methyl or ethyl substituents at the same position, as 7-OCH₃ avoids the CYP450-mediated oxidation liability associated with benzylic alkyl groups [2]. Procurement at ≥95% purity (standard commercial specification) supports direct use in library synthesis without additional purification .

Structure-Activity Relationship (SAR) Exploration of 7-Position Substituent Effects in Benzisoxazole Pharmacophores

For programs seeking to systematically probe the SAR of the 7-position in benzisoxazole-based inhibitors, 7-methoxybenzo[d]isoxazol-5-amine offers a distinct physicochemical profile relative to 7-H (parent), 7-Br, 7-CH₃, and 7-Cl analogs. The methoxy group contributes +1 hydrogen bond acceptor, +9.2 Ų TPSA, +30 Da MW, and +1 rotatable bond versus the unsubstituted parent, while the 7-Br analog (CAS 1360892-73-4) introduces higher lipophilicity (estimated XLogP3 > 1.5) and the 3,7-dimethyl analog (CAS 69491-66-3, MW 162.19) removes the H-bond acceptor altogether [1][2]. These pairwise differences enable systematic property-activity relationship (PAR) analysis in lead optimization campaigns where balancing potency against physicochemical and ADME parameters is critical .

Quote Request

Request a Quote for 7-Methoxybenzo[d]isoxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.